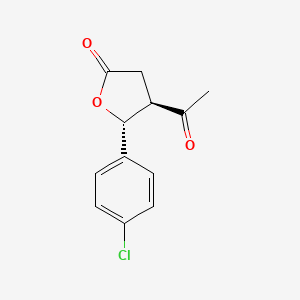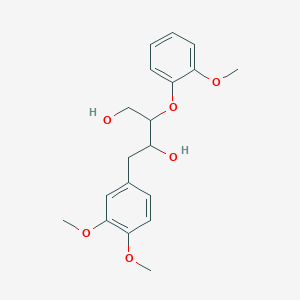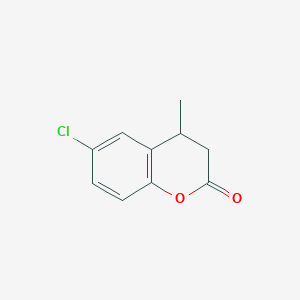![molecular formula C7H18P2 B14371126 Methylenebis[(propan-2-yl)phosphane] CAS No. 89915-94-6](/img/structure/B14371126.png)
Methylenebis[(propan-2-yl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[(propan-2-yl)phosphane] is a chemical compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . Methylenebis[(propan-2-yl)phosphane] is known for its unique structure, which includes two phosphine groups connected by a methylene bridge, each bonded to an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylenebis[(propan-2-yl)phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the interaction of chlorophosphines with isopropylmagnesium chloride, which results in the formation of the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of methylenebis[(propan-2-yl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: Methylenebis[(propan-2-yl)phosphane] can act as a ligand and form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: Methylenebis[(propan-2-yl)phosphane] is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparación Con Compuestos Similares
Methylenebis[(propan-2-yl)phosphane] can be compared with other similar compounds such as:
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxyphenyl groups.
Bis(diphenylphosphino)methane: A bisphosphine with two diphenylphosphino groups connected by a methylene bridge.
Uniqueness
Methylenebis[(propan-2-yl)phosphane] is unique due to its specific structure, which includes two isopropyl groups and a methylene bridge. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications .
Propiedades
Número CAS |
89915-94-6 |
|---|---|
Fórmula molecular |
C7H18P2 |
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
propan-2-yl(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
ISZIGCUXMJLGMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)PCPC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
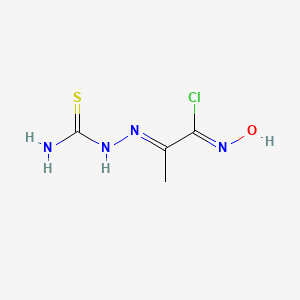
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
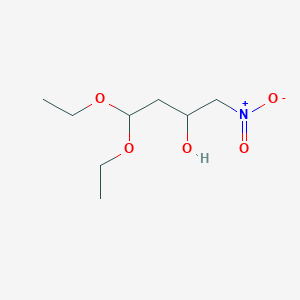

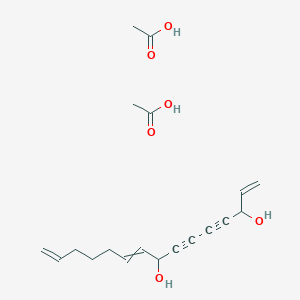
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
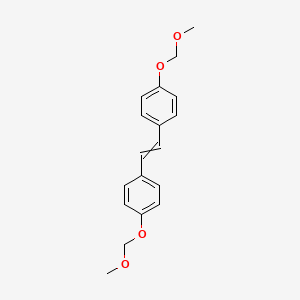
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
